REACTION_SMILES
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[CH3:11][N:12]([S:13](=[O:14])(=[O:15])[Cl:16])[CH3:17].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:1][C:2]#[N:3].[CH:4](=[O:5])[c:6]1[nH:7][cH:8][cH:9][n:10]1>>[CH:4](=[O:5])[c:6]1[n:7]([S:13]([N:12]([CH3:11])[CH3:17])(=[O:14])=[O:15])[cH:8][cH:9][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ncc[nH]1
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Name
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Type
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product
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Smiles
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CN(C)S(=O)(=O)n1ccnc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |